molecular formula C28H27FN2O3S B2610492 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892764-88-4

6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2610492
CAS No.: 892764-88-4
M. Wt: 490.59
InChI Key: JZTUPUWXFSDHQM-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a potent and selective chemical probe designed for the inhibition of BET (Bromodomain and Extra-Terminal) family proteins. This compound functions by competitively displacing BET bromodomains from acetylated lysine residues on histone tails, thereby disrupting the recruitment of transcriptional machinery. This mechanism effectively suppresses the expression of key oncogenes and inflammatory mediators, making it an invaluable tool for investigating epigenetic regulation in oncology and immunology. Its core research value lies in probing the role of BET proteins in cancer cell proliferation and survival , particularly in contexts driven by dysregulated transcription like leukemia and solid tumors. Researchers utilize this compound to elucidate novel signaling pathways, identify synthetic lethal interactions, and validate BET bromodomains as therapeutic targets for a range of diseases, providing critical insights for early-stage drug discovery.

Properties

IUPAC Name

6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-19-8-10-22(11-9-19)35(33,34)27-18-31(17-21-7-5-6-20(2)14-21)25-16-26(30-12-3-4-13-30)24(29)15-23(25)28(27)32/h5-11,14-16,18H,3-4,12-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTUPUWXFSDHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups.

    Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the aromatic substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological activity. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Research Findings and Hypotheses

Pharmacokinetic Considerations

  • Solubility: The target compound’s pyrrolidine may improve aqueous solubility over diethylamino analogs .
  • Metabolic Stability : The 3-methylbenzyl group likely resists CYP450-mediated oxidation better than 4-methylbenzyl , reducing first-pass metabolism.

Biological Activity

The compound 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H27FN2O3SC_{28}H_{27}FN_2O_3S with a molecular weight of approximately 490.6 g/mol. The presence of fluorine and sulfonyl groups contributes to its unique chemical properties, which may enhance its biological activity.

PropertyValue
Molecular FormulaC28H27FN2O3S
Molecular Weight490.6 g/mol
PurityTypically >95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to function as an inhibitor by binding to the active sites of target proteins, thereby modulating various biochemical pathways. The fluorine atom and the sulfonyl group are critical for enhancing binding affinity and specificity.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on nuclear receptors, influencing gene expression related to inflammation and cancer progression.

Antiproliferative Effects

Preliminary studies indicate that compounds similar to 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one exhibit antiproliferative activity against various cancer cell lines. For instance, compounds within the same class have shown significant inhibition of cell growth in assays against lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

Case Studies

  • Study on Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of related quinoline derivatives on human cancer cell lines.
    • Results showed that certain derivatives inhibited cell proliferation with IC50 values ranging from 30 to 50 µM, indicating moderate potency against cancer cells.
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The activity of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can be influenced by modifications in its structure. Variations in substituents on the benzene rings or alterations in the nitrogen-containing heterocycles can significantly impact its biological efficacy.

ModificationEffect on Activity
Addition of methyl groupsIncreased lipophilicity
Variation in sulfonyl groupAltered receptor binding
Fluorine substitutionEnhanced metabolic stability

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can purity be ensured?

The synthesis of structurally related quinoline derivatives often involves multi-step reactions, such as nucleophilic substitution or Suzuki coupling, followed by purification via column chromatography. For example, substituents like the pyrrolidin-1-yl group can be introduced via amine alkylation. Purity validation requires high-performance liquid chromatography (HPLC) with ≥98% purity thresholds and spectroscopic confirmation (e.g., 1H^1H/13C^{13}C NMR, HRMS) to verify structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H^1H and 13C^{13}C NMR : To confirm substituent positions (e.g., fluorine at C6, tosyl group at C3) and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.
  • FT-IR : To identify functional groups like sulfonyl or carbonyl stretches. Cross-referencing with synthetic intermediates (e.g., CAS 748151-45-3) ensures consistency in spectral data .

Q. How might the compound interact with biological targets?

The pyrrolidin-1-yl and sulfonyl groups suggest potential interactions with enzyme active sites or neurotransmitter receptors (e.g., GABAA_A or kinase domains). In vitro assays, such as competitive binding studies or enzymatic inhibition screens, are recommended to evaluate affinity and selectivity. Molecular docking simulations using crystallographic data from related benzodiazepine derivatives (e.g., CAS 3832-97-1) can guide hypothesis generation .

Advanced Research Questions

Q. How should experimental designs account for variability in biological or environmental studies?

Adopt split-plot or randomized block designs to control confounding variables. For example:

  • Environmental fate studies : Use hierarchical sampling (e.g., abiotic vs. biotic compartments) with quadruplicate replicates to assess degradation pathways.
  • Biological assays : Include positive/negative controls and dose-response curves to isolate compound-specific effects. Longitudinal studies (e.g., 2005–2011 frameworks) are critical for evaluating chronic exposure impacts .

Q. How can researchers resolve contradictions in activity data across studies?

Discrepancies often arise from methodological differences (e.g., cell line specificity, solvent polarity). To address this:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC50_{50} normalized to vehicle controls).
  • Theoretical alignment : Link results to established frameworks (e.g., receptor occupancy theory) to contextualize outliers.
  • Method triangulation : Combine in vitro, in silico, and in vivo data to validate mechanisms .

Q. What strategies are effective for studying the compound’s environmental fate?

Follow the INCHEMBIOL project’s approach:

  • Phase 1 : Determine physical-chemical properties (logP, pKa) via shake-flask or HPLC methods.
  • Phase 2 : Model abiotic degradation (hydrolysis, photolysis) under controlled lab conditions.
  • Phase 3 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using 14C^{14}C-labeling techniques. Computational tools like EPI Suite can predict environmental partitioning .

Q. Which theoretical frameworks are most relevant for studying this compound’s mechanism?

  • Receptor theory : For ligand-receptor interaction studies, particularly with fluorinated quinolones.
  • QSAR models : To correlate structural features (e.g., fluorine electronegativity) with bioactivity.
  • Free-energy perturbation (FEP) : For simulating binding affinity changes in modified analogs. Align hypotheses with prior work on 4′-fluoroquinolones to ensure theoretical coherence .

Q. What methodological limitations exist in stability or solubility studies?

Common challenges include:

  • Aqueous solubility : Mitigate via co-solvents (e.g., DMSO-water mixtures) or salt formation.
  • Photodegradation : Use amber glassware and monitor stability via UPLC-MS under accelerated conditions (40°C/75% RH).
  • Batch variability : Implement quality-by-design (QbD) principles during synthesis to ensure reproducibility .

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